molecular formula C11H12F2O2 B138532 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one CAS No. 126392-92-5

2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one

Cat. No.: B138532
CAS No.: 126392-92-5
M. Wt: 214.21 g/mol
InChI Key: VZWRLAHQOXBWJI-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one, also known as DHP, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. DHP belongs to the class of compounds known as cathinones, which are structurally similar to amphetamines and have been found to have stimulant properties. In

Mechanism of Action

The exact mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased arousal and alertness.
Biochemical and Physiological Effects
This compound has been found to have stimulant properties similar to those of amphetamines. It has been shown to increase locomotor activity in mice and to produce a dose-dependent increase in dopamine and norepinephrine levels in the brain. This compound has also been found to increase heart rate and blood pressure in animals.

Advantages and Limitations for Lab Experiments

2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. This compound is also structurally similar to other cathinones, making it a useful reference compound for studying the effects of this class of compounds. However, this compound has some limitations for use in lab experiments. Its stimulant properties can make it difficult to study in animals, as it can produce hyperactivity and other behavioral effects that may confound the results of experiments.

Future Directions

There are several future directions for research on 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. One area of interest is its potential as a treatment for depression and other mood disorders. This compound has been shown to have antidepressant-like effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the development of new cathinone derivatives based on the structure of this compound. These compounds may have improved pharmacological properties and could be useful in the development of new treatments for a variety of conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. This could lead to the development of new drugs that target the dopamine and norepinephrine systems and may have therapeutic potential for a variety of conditions.

Synthesis Methods

The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one involves the condensation of 2,2-difluoro-1-phenylethanone with methyl 3-oxopentanoate in the presence of a strong base. The resulting product is then hydrolyzed to yield this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to those of amphetamines and has been used as a reference compound in studies on the effects of cathinones. This compound has also been studied for its potential as a treatment for depression and other mood disorders.

Properties

126392-92-5

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-1-phenylpentan-1-one

InChI

InChI=1S/C11H12F2O2/c1-2-9(14)11(12,13)10(15)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3

InChI Key

VZWRLAHQOXBWJI-UHFFFAOYSA-N

SMILES

CCC(C(C(=O)C1=CC=CC=C1)(F)F)O

Canonical SMILES

CCC(C(C(=O)C1=CC=CC=C1)(F)F)O

Origin of Product

United States

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